molecular formula C22H15ClN4O4S B2976390 N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251669-61-0

N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No. B2976390
CAS RN: 1251669-61-0
M. Wt: 466.9
InChI Key: RDLQEABELDEDAM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C22H15ClN4O4S and its molecular weight is 466.9. The purity is usually 95%.
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Mechanism of Action

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide involves the condensation of 4-fluoroaniline with 4-methylbenzaldehyde to form an imine intermediate, which is then cyclized with ethyl acetoacetate to form the pyrazoloquinoline ring system. The resulting compound is then subjected to a series of reactions to introduce the carboxamide group at the 8-position of the pyrazoloquinoline ring system.", "Starting Materials": [ "4-fluoroaniline", "4-methylbenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sodium hydroxide", "acetic acid", "chloroacetyl chloride", "triethylamine", "dimethylformamide", "hydrochloric acid", "sodium bicarbonate", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 4-fluoroaniline with 4-methylbenzaldehyde in the presence of acetic anhydride and sodium acetate to form the imine intermediate.", "Step 2: Cyclization of the imine intermediate with ethyl acetoacetate in the presence of sodium ethoxide to form the pyrazoloquinoline ring system.", "Step 3: Protection of the pyrazoloquinoline ring system with chloroacetyl chloride in the presence of triethylamine and dimethylformamide to form the chloroacetyl derivative.", "Step 4: Hydrolysis of the chloroacetyl derivative with sodium hydroxide to form the carboxylic acid intermediate.", "Step 5: Conversion of the carboxylic acid intermediate to the carboxamide derivative with the use of hydrochloric acid and sodium bicarbonate.", "Step 6: Purification of the final product with the use of water and ethyl acetate." ] }

CAS RN

1251669-61-0

Molecular Formula

C22H15ClN4O4S

Molecular Weight

466.9

IUPAC Name

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15ClN4O4S/c1-30-14-8-6-13(7-9-14)27-21(28)19-17(10-11-32-19)26(22(27)29)12-18-24-20(25-31-18)15-4-2-3-5-16(15)23/h2-11H,12H2,1H3

InChI Key

RDLQEABELDEDAM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl

solubility

not available

Origin of Product

United States

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